N-(2-(methylthio)phenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
“N-(2-(methylthio)phenyl)-2-(thiophen-2-yl)acetamide” is an organic compound that features both a phenyl and a thiophene ring. These types of compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(methylthio)phenyl)-2-(thiophen-2-yl)acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with 2-(methylthio)aniline and thiophene-2-carboxylic acid.
Amide Bond Formation: The key step involves forming the amide bond between the amine group of 2-(methylthio)aniline and the carboxyl group of thiophene-2-carboxylic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes using more cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors for better efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(methylthio)phenyl)-2-(thiophen-2-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “N-(2-(methylthio)phenyl)-2-(thiophen-2-yl)acetamide” depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.
Material Science: Its electronic properties could be utilized in the development of semiconductors or other electronic materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylthio)phenyl)-2-(thiophen-2-yl)acetamide: can be compared with other amides containing phenyl and thiophene rings, such as:
Uniqueness
Structural Features: The presence of both a methylthio group and a thiophene ring makes it unique compared to other similar compounds.
Reactivity: Its reactivity profile may differ due to the electronic effects of the substituents.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-16-12-7-3-2-6-11(12)14-13(15)9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNHRJLNPCJCNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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